3-Methyl-2-(propan-2-yl)butan-1-ol
Overview
Description
3-Methyl-2-(propan-2-yl)butan-1-ol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by its branched structure, which includes a methyl group and an isopropyl group attached to a butanol backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known that unsaturated alcohols with a c=c double bond in the β- and γ-positions to the hydroxyl group, such as 3-methyl-2-(propan-2-yl)butan-1-ol, can interact with various biochemical targets .
Mode of Action
The mode of action of this compound involves its interaction with these biochemical targets. The compound can undergo pyrolysis and oxidation, leading to changes in its structure and reactivity . The exact nature of these interactions and the resulting changes are subject to ongoing research .
Biochemical Pathways
It is known that the compound can affect the reactivity of unsaturated alcohols, potentially influencing various biochemical pathways .
Pharmacokinetics
Like other similar compounds, it is expected to have specific pharmacokinetic properties that influence its bioavailability .
Result of Action
It is known that the compound has fungicidal activity, indicating that it can have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by temperature and other environmental conditions . Additionally, safety data indicates that the compound is a flammable liquid and vapor, which may influence its stability and efficacy in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of isobutylene with formaldehyde in the presence of a catalyst, followed by hydrogenation. Another method includes the Grignard reaction, where a suitable Grignard reagent reacts with an aldehyde or ketone to form the desired alcohol.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-(propan-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
3-Methyl-2-(propan-2-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: This compound is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
2-Methyl-3-buten-2-ol: Similar in structure but with a double bond, making it more reactive in certain chemical reactions.
3-Methyl-2-buten-1-ol: Another similar compound with a different arrangement of the methyl and butenyl groups.
3-Methyl-3-buten-1-ol: Differing by the position of the double bond and the hydroxyl group.
Uniqueness: 3-Methyl-2-(propan-2-yl)butan-1-ol is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Its stability and reactivity make it suitable for various applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
3-methyl-2-propan-2-ylbutan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-6(2)8(5-9)7(3)4/h6-9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGDEUZERZKYHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612760 | |
Record name | 3-Methyl-2-(propan-2-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18593-92-5 | |
Record name | 3-Methyl-2-(propan-2-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-(propan-2-yl)butan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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